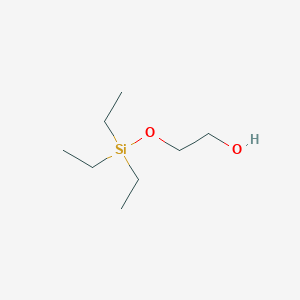
2-Triethylsilyloxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Triethylsilyloxyethanol is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a triethylsilyl group attached to an ethanol molecule. This compound is known for its utility in organic synthesis, particularly as a protecting group for various functional groups.
準備方法
Synthetic Routes and Reaction Conditions: 2-Triethylsilyloxyethanol can be synthesized through the reaction of triethylsilyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triethylsilyl chloride reacting with the hydroxyl group of ethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the triethylsilyl group.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethanol derivatives.
科学的研究の応用
2-Triethylsilyloxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis. This allows for selective reactions to occur without interference from these functional groups.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Triethylsilyloxyethanol involves the protection of functional groups through the formation of stable silyl ethers. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites on the molecule. The protected groups can be deprotected under mild conditions, typically using fluoride ions, to regenerate the original functional groups.
類似化合物との比較
2-Trimethylsilyloxyethanol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-Trimethylsilyl-ethanol: Another similar compound with a trimethylsilyl group.
Comparison:
2-Triethylsilyloxyethanol vs. 2-Trimethylsilyloxyethanol: The triethylsilyl group provides greater steric hindrance compared to the trimethylsilyl group, making it more effective in protecting functional groups.
This compound vs. 2-Trimethylsilyl-ethanol: Both compounds serve as protecting groups, but the triethylsilyl group offers better protection due to its larger size.
This compound stands out due to its effectiveness as a protecting group in organic synthesis, providing greater steric hindrance and stability compared to similar compounds.
特性
IUPAC Name |
2-triethylsilyloxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-4-11(5-2,6-3)10-8-7-9/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYWSCIXZGGDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













